molecular formula C11H19NO9 B15353895 Fructose-glutamic Acid-D5

Fructose-glutamic Acid-D5

Cat. No.: B15353895
M. Wt: 314.30 g/mol
InChI Key: RHYOFQJYHNHREU-DNGDIIFDSA-N
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Description

Fructose-glutamic Acid-D5 is a stable isotope-labeled compound, specifically a deuterated analogue of fructose-glutamic acid. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fructose-glutamic Acid-D5 typically involves the chemical modification of fructose and glutamic acid

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are carried out in controlled environments to ensure the purity and stability of the compound. The production methods are designed to be scalable, allowing for the manufacture of large quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Fructose-glutamic Acid-D5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and deuterium-labeled compounds. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound's stability.

Major Products Formed: The major products formed from these reactions include various deuterated derivatives of fructose-glutamic acid, which are used in different scientific and industrial applications.

Scientific Research Applications

Fructose-glutamic Acid-D5 is widely used in scientific research due to its unique properties. It is employed in studies related to carbohydrate metabolism, enzymatic reactions, and the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that occurs during the cooking of food. Additionally, it is used in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism by which Fructose-glutamic Acid-D5 exerts its effects involves its interaction with specific molecular targets and pathways. The compound's deuterated structure allows for the tracing of metabolic pathways and the study of enzyme-substrate interactions. This makes it a valuable tool in understanding biochemical processes and developing new therapeutic strategies.

Comparison with Similar Compounds

Fructose-glutamic Acid-D5 is compared with other similar compounds, such as fructose-glutamic acid and other deuterated analogues. The uniqueness of this compound lies in its stable isotope labeling, which provides enhanced stability and traceability in scientific experiments. This makes it a preferred choice for researchers over other similar compounds.

List of Similar Compounds

  • Fructose-glutamic acid

  • Deuterated fructose derivatives

  • Other stable isotope-labeled compounds

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Properties

Molecular Formula

C11H19NO9

Molecular Weight

314.30 g/mol

IUPAC Name

(4S)-2,2,3,3,4-pentadeuterio-4-[[(3R,4S,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanedioic acid

InChI

InChI=1S/C11H19NO9/c13-6-3-21-11(20,9(17)8(6)16)4-12-5(10(18)19)1-2-7(14)15/h5-6,8-9,12-13,16-17,20H,1-4H2,(H,14,15)(H,18,19)/t5-,6+,8-,9+,11?/m0/s1/i1D2,2D2,5D

InChI Key

RHYOFQJYHNHREU-DNGDIIFDSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NCC1([C@@H]([C@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CNC(CCC(=O)O)C(=O)O)O)O)O)O

Origin of Product

United States

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